molecular formula C21H22FN3O5S2 B2939122 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 864976-39-6

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2939122
M. Wt: 479.54
InChI Key: BHAOYPGADAXYIJ-LNVKXUELSA-N
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Description

This usually includes the IUPAC name, other names (if any), and the class of compounds it belongs to. The structure of the compound is also described in this section.



Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, etc. are used for this purpose.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. The conditions required for the reaction and the products formed are studied.



Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic activities, indicating their potential in medicinal chemistry for drug development (Abu‐Hashem et al., 2020).

Antimicrobial Studies

Fluoroquinolone-based thiazolidinones have been synthesized from lead molecules and tested for their antibacterial and antifungal activities, showcasing the compound's potential in addressing microbial resistance (Patel & Patel, 2010).

Fluorogenic Chemodosimeters

A thioamide derivative of 8-hydroxyquinoline-benzothiazole was prepared for its selective fluorescence-enhancing properties towards Hg2+ ions in aqueous solutions, demonstrating its application in environmental monitoring and detection of mercury (Song et al., 2006).

Photodynamic Therapy

New zinc phthalocyanines substituted with benzenesulfonamide derivative groups were synthesized for their high singlet oxygen quantum yield. These compounds' spectroscopic, photophysical, and photochemical properties suggest their potential use as photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antiproliferative Activity

The synthesis and structural exploration of a novel bioactive heterocycle incorporating morpholino and piperidinyl groups have been conducted. This compound was evaluated for antiproliferative activity, highlighting its potential in cancer research (Benaka Prasad et al., 2018).

Antimicrobial Activity of Fluorinated Compounds

Fluorinated benzothiazolo imidazole compounds were synthesized and demonstrated promising antimicrobial activity, indicating the significance of fluorine substitution in enhancing the biological activity of therapeutic agents (Sathe et al., 2011).

Safety And Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.


Future Directions

This involves the potential future applications of the compound and how it can be modified to increase its effectiveness.


properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S2/c1-29-11-10-25-18-7-4-16(22)14-19(18)31-21(25)23-20(26)15-2-5-17(6-3-15)32(27,28)24-8-12-30-13-9-24/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAOYPGADAXYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

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